

A Comparative Analysis of Benzoylbenzamide Derivatives' Biological Activities

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Compound of Interest

Compound Name: 2-benzoyl-N-methylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various benzoylbenzamide derivatives, offering a valuable resource for researchers in drug discovery and development. The information presented is collated from peer-reviewed scientific literature and focuses on anticancer, antimicrobial, and antiplasmodial activities. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development efforts.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological activity data for selected benzoylbenzamide and related benzamide derivatives.

Table 1: Anticancer Activity of Benzoylbenzamide Derivatives

Compound	Cancer Cell Line	Activity (IC50/GI50 in μ M)	Mechanism of Action	Reference
Compound 20b (N-benzylbenzamide derivative)	SMMC-7721 (Hepatocellular carcinoma)	0.012	Tubulin Polymerization Inhibitor	[1]
HCT116 (Colon carcinoma)	0.015	Tubulin Polymerization Inhibitor	[1]	
HeLa (Cervical cancer)	0.027	Tubulin Polymerization Inhibitor	[1]	
A549 (Lung cancer)	0.018	Tubulin Polymerization Inhibitor	[1]	
Compound 13n (MY-1388) (N-benzyl arylamide derivative)	MGC-803 (Gastric cancer)	0.008	Tubulin Polymerization Inhibitor	[2]
SGC-7901 (Gastric cancer)	0.012	Tubulin Polymerization Inhibitor	[2]	
HCT-116 (Colon cancer)	0.015	Tubulin Polymerization Inhibitor	[2]	
Compound 6g (1-(4-(benzamido)phenyl)-3-arylurea)	A-498 (Kidney)	14.46	Aromatase Inhibitor	[3][4]
NCI-H23 (Lung)	13.97	Aromatase Inhibitor	[3][4]	

MDAMB-231 (Breast)	11.35	Aromatase Inhibitor	[3][4]	
MCF-7 (Breast)	11.58	Aromatase Inhibitor	[3][4]	
A-549 (Lung)	15.77	Aromatase Inhibitor	[3][4]	
Compound 7n (Benzimidazole derivative)	SK-Mel-28 (Melanoma)	2.55	Tubulin Polymerization Inhibitor	[5]
Compound 7u (Benzimidazole derivative)	SK-Mel-28 (Melanoma)	3.12	Tubulin Polymerization Inhibitor	[5]

Table 2: Antimicrobial Activity of Benzamide Derivatives

Compound	Bacterial Strain	Activity (MIC in µg/mL)	Mechanism of Action	Reference
Compound 5a (N-benzamide derivative)	Bacillus subtilis	6.25	Not specified	[6]
Escherichia coli	3.12	Not specified	[6]	
Compound 6b (N-benzamide derivative)	Escherichia coli	3.12	Not specified	[6]
Compound 6c (N-benzamide derivative)	Bacillus subtilis	6.25	Not specified	[6]
TXH9179 (Benzamide derivative)	Methicillin-susceptible Staphylococcus aureus (MSSA)	0.25	FtsZ Inhibitor	[7]
Methicillin-resistant Staphylococcus aureus (MRSA)	0.25	FtsZ Inhibitor	[7]	
Vancomycin-intermediate Staphylococcus aureus (VISA)	0.25	FtsZ Inhibitor	[7]	
Vancomycin-resistant Staphylococcus aureus (VRSA)	0.25	FtsZ Inhibitor	[7]	
Compound 9 (3-methoxybenzamide derivative)	Mycobacterium smegmatis	Zone ratio of 0.62	FtsZ Inhibitor	[8]

Staphylococcus aureus	Zone ratio of 0.44	FtsZ Inhibitor	[8]
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Table 3: Antiplasmodial Activity of Benzoylbenzamide Derivatives

Compound	Plasmodium falciparum Strain	Activity (IC50 in μM)	Reference
N-Benzoyl-2-hydroxybenzamide derivative 1d	K1 (Chloroquine-resistant)	Not specified (Excellent activity)	[9]
2-Phenoxybenzamide derivative 37	NF54	0.2690	[10]
2-Phenoxybenzamide derivative 54	NF54	1.222	[10]
Benzimidazole derivative 1	HB3 (Chloroquine-sensitive)	0.98	[11][12]
Benzimidazole derivative 33	HB3 (Chloroquine-sensitive)	High nanomolar range	[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity - MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of benzoylbenzamide derivatives on cancer cell lines.

Methodology:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity - Broth Microdilution (MIC) Assay

Objective: To determine the minimum inhibitory concentration (MIC) of benzamide derivatives against bacterial strains.

Methodology:

- **Inoculum Preparation:** A standardized inoculum of the test bacteria is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
- **Serial Dilution:** The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiplasmodial Activity - In Vitro Drug Sensitivity Assay

Objective: To evaluate the in vitro efficacy of benzoylbenzamide derivatives against *Plasmodium falciparum*.

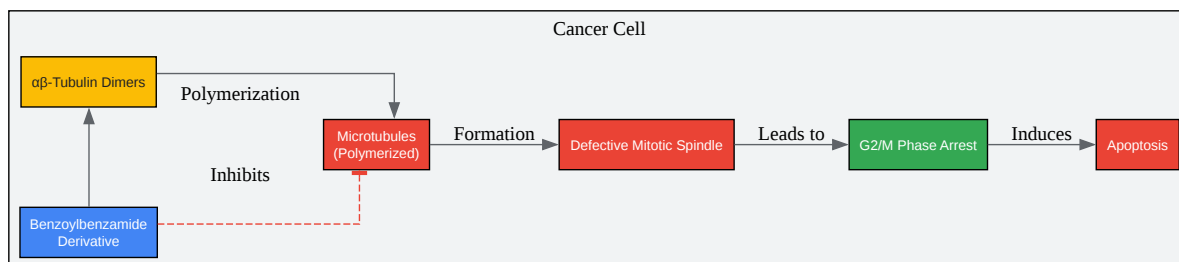
Methodology:

- Parasite Culture: Asexual erythrocytic stages of *P. falciparum* are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or a serum substitute.
- Drug Plate Preparation: The test compounds are serially diluted and added to 96-well plates.
- Infection and Incubation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit. The plates are then incubated in a gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C for 48-72 hours.
- Growth Inhibition Assessment: Parasite growth is assessed using various methods, such as microscopic counting of Giemsa-stained smears, or more commonly, by measuring the incorporation of a radiolabeled precursor like [³H]-hypoxanthine or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I).
- Data Analysis: The percentage of growth inhibition is calculated for each drug concentration compared to the drug-free control. The IC₅₀ value is determined by plotting the inhibition data against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

Mandatory Visualizations

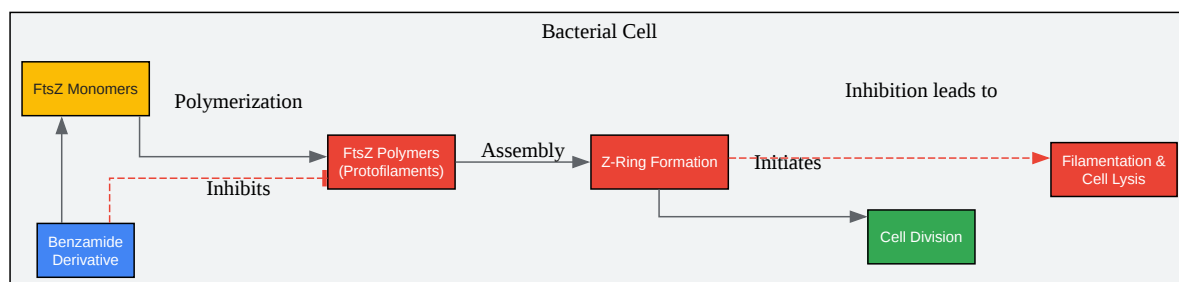
Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.



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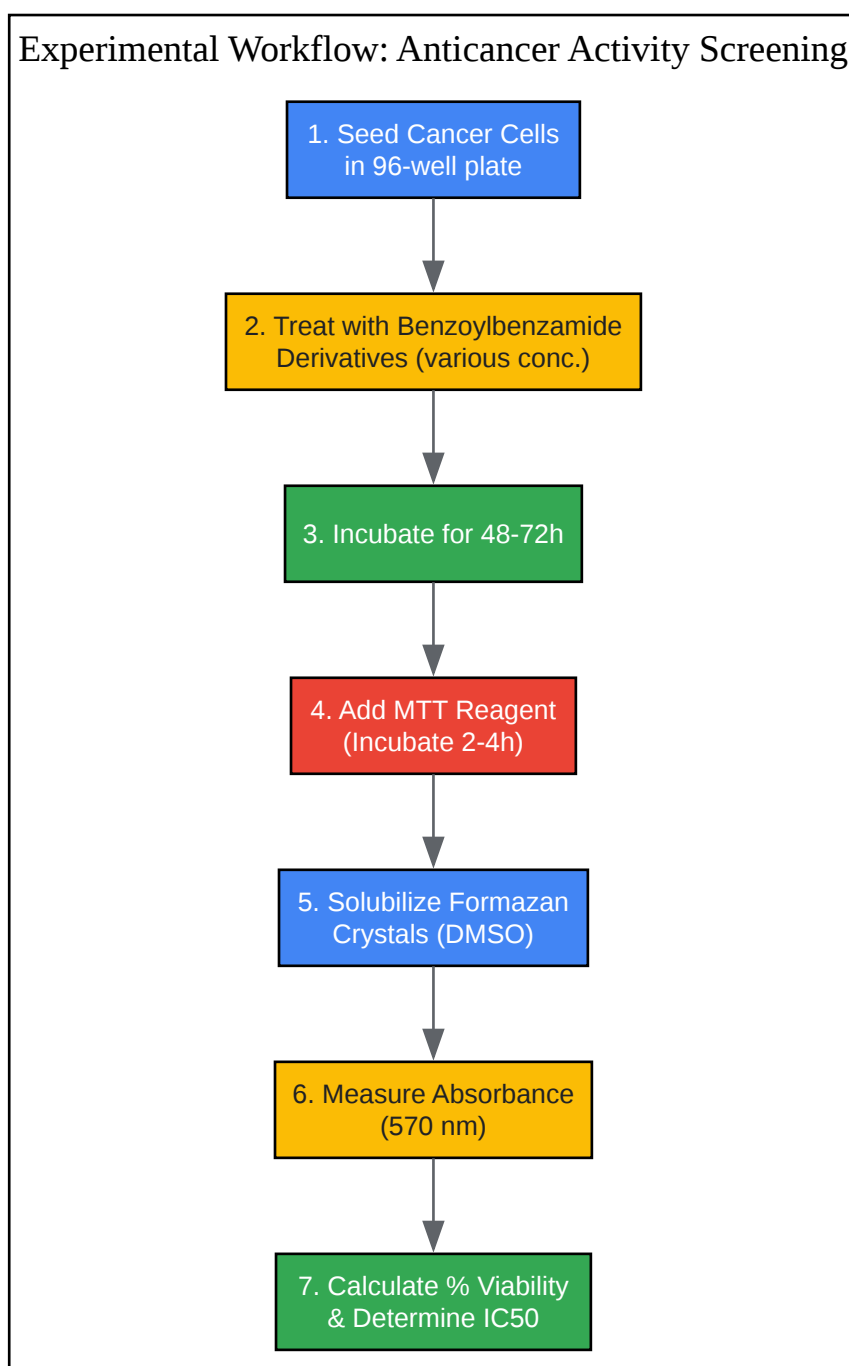
Caption: Inhibition of Tubulin Polymerization by Benzoylbenzamide Derivatives.



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Caption: Mechanism of Bacterial Cell Division Inhibition by Benzamide Derivatives.

Experimental Workflow: Anticancer Activity Screening



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Caption: Workflow for Determining Anticancer Activity using MTT Assay.

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